molecular formula C19H22N4O3 B10994695 Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide

Cat. No.: B10994695
M. Wt: 354.4 g/mol
InChI Key: OUHLYBAURIIVLM-KRWDZBQOSA-N
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Description

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and a phenylalanine derivative, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-(morpholin-4-ylcarbonyl)-N-pyridin-4-yl-L-phenylalaninamide stands out due to its unique combination of a morpholine ring, a pyridine ring, and a phenylalanine derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-(pyridin-4-ylamino)propan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c24-18(21-16-6-8-20-9-7-16)17(14-15-4-2-1-3-5-15)22-19(25)23-10-12-26-13-11-23/h1-9,17H,10-14H2,(H,22,25)(H,20,21,24)/t17-/m0/s1

InChI Key

OUHLYBAURIIVLM-KRWDZBQOSA-N

Isomeric SMILES

C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Canonical SMILES

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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